molecular formula C14H24O2 B12667084 1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate CAS No. 94135-72-5

1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate

Cat. No.: B12667084
CAS No.: 94135-72-5
M. Wt: 224.34 g/mol
InChI Key: URCBVDFQDTZIBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate is typically synthesized through the esterification of terpineol with isobutyric acid. The reaction involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced purification techniques, such as fractional distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved in its biological effects are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1-(4-methylcyclohex-2-enyl)ethyl isobutyrate is unique due to its specific ester group, which imparts distinct chemical and olfactory properties. Its combination of a cyclohexene ring with an isobutyrate ester makes it particularly valuable in fragrance applications .

Properties

CAS No.

94135-72-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2-(4-methylcyclohex-2-en-1-yl)propan-2-yl 2-methylpropanoate

InChI

InChI=1S/C14H24O2/c1-10(2)13(15)16-14(4,5)12-8-6-11(3)7-9-12/h6,8,10-12H,7,9H2,1-5H3

InChI Key

URCBVDFQDTZIBF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C=C1)C(C)(C)OC(=O)C(C)C

Origin of Product

United States

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